4-(1H-indole-3-carbonyl)benzonitrile
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Overview
Description
4-(1H-indole-3-carbonyl)benzonitrile is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indole derivatives are prevalent in many natural products and pharmaceuticals, making them a significant area of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indole-3-carbonyl)benzonitrile typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol . The resulting tricyclic indole can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial in scaling up the production of these compounds .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indole-3-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield indole-3-methanol derivatives .
Scientific Research Applications
4-(1H-indole-3-carbonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1H-indole-3-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological pathways, potentially inhibiting or activating specific proteins. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: A natural product found in cruciferous vegetables, known for its anti-cancer properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-aldehyde: Studied for its potential anti-inflammatory and anti-microbial activities.
Uniqueness
4-(1H-indole-3-carbonyl)benzonitrile is unique due to its specific structure, which combines the indole moiety with a benzonitrile group. This combination can lead to unique biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(1H-indole-3-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O/c17-9-11-5-7-12(8-6-11)16(19)14-10-18-15-4-2-1-3-13(14)15/h1-8,10,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPHXWRRZCJLHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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